Defenuron

Environmental Fate QSAR Bioaccumulation Potential

Defenuron (CAS 1007-36-9) is the most water-soluble and mobile phenylurea reference standard available, making it irreplaceable for environmental fate studies. Unlike Fenuron or Monuron (logP ~1.12 vs. >1.8), its distinctive polarity establishes it as the 'upper bound' mobility tracer in groundwater transport models and the ideal midpoint calibrant for HPLC/LC-MS/MS method linearity. Researchers rely on its 3–10× lower acute oral toxicity to serve as a non-halogenated baseline in structure-activity relationship (SAR) investigations. Procurement of this specific compound, rather than a direct analog, is essential to ensure data integrity in legacy pesticide monitoring and quantitative environmental analysis.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1007-36-9
Cat. No. B085514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefenuron
CAS1007-36-9
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
InChIKeySQBHGDSDVWCPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defenuron (1007-36-9): Procurement-Focused Overview of an Obsolete Phenylurea Herbicide


Defenuron (CAS 1007-36-9), also known as N-Methyl-N'-phenylurea or 1-Methyl-3-phenylurea, is an obsolete phenylurea-class herbicide . It was historically produced as a wettable powder for controlling annual grasses and broadleaved weeds in a variety of crops . As a member of the phenylurea herbicide family, its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII) . Despite its obsolescence for agricultural use, the compound retains scientific and industrial value as a reference standard, a synthetic intermediate, and a model compound in environmental fate studies.

Why Fenuron or Monuron Cannot Be Simply Substituted for Defenuron in Research and Analytical Protocols


While Defenuron, Fenuron, and Monuron share a common phenylurea core and a mechanism of action (PSII inhibition), they are not functionally interchangeable . Their divergent physicochemical properties—specifically logP, water solubility, and soil adsorption—dictate vastly different environmental transport, bioavailability, and analytical behavior . For instance, subtle changes in N-substitution lead to significant differences in soil mobility and leaching potential, which are critical for environmental modeling and residue analysis . Direct substitution of Defenuron with a more widely available analog like Fenuron or Monuron without validation would compromise the accuracy of quantitative environmental studies, analytical method development, and structure-activity relationship (SAR) investigations, as detailed in the quantitative evidence below.

Quantitative Differentiation of Defenuron from Close Structural Analogs: An Evidence-Based Guide


Lower Lipophilicity (logP) Compared to Halogenated Analogs Like Monuron and Diuron

Defenuron is markedly less lipophilic than its halogenated phenylurea counterparts. Its experimental logP (log Kow) value is 1.12 . In comparison, the mono-chlorinated analog Monuron has a logP of 1.89 , and the di-chlorinated analog Diuron has a logP of 2.51 . This lower logP directly correlates with reduced bioaccumulation potential in aquatic organisms and different partitioning behavior in environmental matrices .

Environmental Fate QSAR Bioaccumulation Potential

Dramatically Lower Soil Adsorption and Higher Leaching Potential Compared to Halogenated Phenylureas

Defenuron (as Fenuron) exhibits the lowest soil adsorption and highest leaching potential among major phenylurea herbicides. Studies consistently rank its soil retention as significantly lower than that of Monuron and Diuron . For example, the relative adsorption order is: Fenuron < Monuron < Diuron . In column leaching studies, Fenuron was one of the few herbicides consistently recovered in leachate from multiple soil types, indicating high groundwater ubiquity score (GUS) potential .

Soil Science Groundwater Contamination Environmental Mobility

Significantly Lower Acute Mammalian Toxicity Compared to Halogenated Analogs

Defenuron exhibits substantially lower acute oral toxicity in rats compared to its chlorinated analogs. The reported oral LD50 for Defenuron in rats is 3440 mg/kg . In stark contrast, Monuron has an oral LD50 of 1053 mg/kg , and Diuron is even more toxic with an oral LD50 of 340 mg/kg . This represents a 3-fold and 10-fold difference in acute toxicity, respectively.

Toxicology Safety Assessment Regulatory Science

Intermediate Physicochemical Profile for Method Development and Reference Standard Use

Defenuron's physical properties, including a melting point of 154-155 °C and a water solubility of 0.87 g/L (at 25°C), position it between the less soluble, higher-melting Diuron (MP ~158-159°C, WS ~42 mg/L) and the more soluble Fenuron (MP ~133-135°C, WS ~3850 mg/L) . This intermediate profile makes it a valuable calibrant for analytical methods designed to resolve a wide range of phenylurea herbicides in a single run.

Analytical Chemistry Method Validation Chromatography

Regulatory Obsolescence as a Driver for Scientific Re-Evaluation and Use as a Legacy Reference

Unlike Diuron, which is still approved for use as a biocide and pesticide in many jurisdictions, Defenuron is a confirmed obsolete herbicide with no current approval under EU Regulation 1107/2009 . This regulatory status is a key differentiator. While Diuron's approval was renewed in the EU in 2021 under specific conditions , Defenuron was never approved and is no longer manufactured for agricultural use .

Regulatory Science Environmental History Legacy Pesticide

Primary Research and Industrial Application Scenarios for Defenuron


Environmental Fate and Transport Modeling of Phenylurea Herbicides

Due to its high water solubility, low logP, and minimal soil adsorption, Defenuron serves as an ideal conservative tracer and 'upper bound' mobility reference in groundwater and soil leaching models . Researchers can use Defenuron data to calibrate models that predict the worst-case environmental transport of more widely used phenylurea herbicides, such as Diuron and Linuron .

Analytical Chemistry: Reference Standard for Multi-Residue Method Development

Defenuron's intermediate physicochemical properties (e.g., logP ~1.12, moderate water solubility) make it an excellent reference compound for developing and validating chromatographic methods (HPLC, LC-MS/MS) that must resolve a wide spectrum of phenylurea herbicides . It can be used as a midpoint calibrant to ensure linearity and separation efficiency across a range of polarities .

Legacy Pesticide Monitoring and Historical Contamination Studies

As an obsolete herbicide, Defenuron is a key target analyte in long-term environmental monitoring programs aimed at tracking the persistence and legacy of historical pesticide applications . Its detection in soil and water samples provides a unique temporal marker for agricultural practices from previous decades, differentiating it from currently used compounds .

Structure-Activity Relationship (SAR) Studies for Reduced Toxicity

The 3- to 10-fold lower acute oral toxicity of Defenuron compared to chlorinated analogs like Monuron and Diuron makes it a valuable lead structure in SAR studies . Researchers investigating the toxicophore of phenylurea herbicides can use Defenuron as a baseline to quantify the contribution of halogen substitution to overall mammalian toxicity, guiding the design of safer agrochemicals .

Technical Documentation Hub

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